2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
This compound features a pyridazinone core substituted with a 2-oxoethyl group linked to a 4-(3-chloro-4-fluorophenyl)piperazine moiety. Piperazine and pyridazinone motifs are common in pharmaceuticals targeting neurological and cardiovascular systems due to their ability to modulate serotonin, dopamine, or adrenergic receptors .
Properties
IUPAC Name |
2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-13-10-12(3-4-14(13)18)20-6-8-21(9-7-20)16(24)11-22-15(23)2-1-5-19-22/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJFPJKPOYEDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key structural differences among analogs lie in the substituents on the phenyl ring (position and halogens), pyridazinone modifications, and additional functional groups.
Physicochemical Properties
- Lipophilicity (logP): The target compound (logP 3.15) and its 4-fluorophenyl analog (logP 3.15) exhibit moderate lipophilicity, suitable for blood-brain barrier penetration. Morpholine-containing derivatives (e.g., ) likely have lower logP due to increased polarity, enhancing aqueous solubility.
Crystallographic Data
- The morpholinyl-phenyl analog () crystallizes in a triclinic system (space group P1, V = 1171.87 ų), with hydrogen-bonding interactions stabilizing the structure. Such data are absent for the target compound but suggest similar packing patterns due to shared piperazine-pyridazinone motifs.
Key Research Findings
- Halogen Effects: Chlorine and fluorine at the 3- and 4-positions of the phenyl ring (target compound) improve metabolic stability and receptor binding compared to mono-halogenated analogs .
- Bulk vs. Bioavailability: Highly substituted analogs (e.g., ) demonstrate the limits of molecular size, where increased lipophilicity may reduce aqueous solubility and oral absorption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
